6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid” is an organic compound with the CAS Number: 677762-07-1. It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of extracellular matrix components. They are implicated in various physiological processes such as wound healing, angiogenesis, and pathological conditions including cancer and arthritis . Derivatives of the compound have been synthesized and evaluated for their inhibitory effects on MMPs, particularly MMP-13, which is involved in the degradation of the extracellular matrix in diseases like breast cancer, osteoarthritis, and rheumatoid arthritis . Selective inhibition of MMP-13 could lead to therapeutic applications in treating these conditions.
Antimicrobial Potential
Compounds containing the thiazolyl moiety have been recognized for their antimicrobial properties. The structural similarity of “6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid” to known antimicrobial agents suggests potential applications in combating bacterial infections. Research into similar compounds has shown effectiveness against various bacterial strains, indicating the possibility of this compound serving as a lead structure for developing new antimicrobial drugs .
Therapeutic Potential in Chemotherapy
The thiazole ring is a common feature in many chemotherapeutic agents. Given the structural attributes of the compound, there is potential for its derivatives to be used in chemotherapy, particularly in the treatment of diseases where MMPs are known to be overexpressed, such as certain types of cancer . Further research could explore its efficacy and safety as a chemotherapeutic agent.
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. The inhibitory effect of the compound on MMPs suggests that it could also have anti-inflammatory applications. By modulating the activity of MMPs, it may help in the treatment of inflammatory conditions such as arthritis .
Role in Tissue Remodeling and Wound Healing
MMPs are involved in tissue remodeling and wound healing. Inhibitors of MMPs, like the derivatives of the compound being analyzed, could be used to regulate these processes. This could be particularly beneficial in conditions where excessive tissue remodeling occurs, such as in fibrotic diseases .
Potential in Neurodegenerative Disease Treatment
MMPs have been implicated in the pathology of neurodegenerative diseases like Alzheimer’s disease. The ability of the compound’s derivatives to selectively inhibit MMP-13 could make them candidates for the treatment of such conditions, where the degradation of neural extracellular matrix plays a role in disease progression .
Osteoporosis and Bone Health
MMPs are also involved in bone resorption, which is a critical process in the development of osteoporosis. Inhibitors of MMPs could potentially be used to treat osteoporosis by preventing the degradation of bone matrix and promoting bone health .
Cardiovascular Disease Research
MMPs contribute to the remodeling of blood vessels and are involved in the progression of cardiovascular diseases. The compound’s derivatives could be investigated for their potential to serve as therapeutic agents in the treatment and prevention of cardiovascular conditions by targeting MMPs involved in vascular remodeling .
properties
IUPAC Name |
6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSULXCGRVQKOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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